molecular formula C15H14O3 B6239211 4-(3-ethylphenoxy)benzoic acid CAS No. 1041513-65-8

4-(3-ethylphenoxy)benzoic acid

Cat. No.: B6239211
CAS No.: 1041513-65-8
M. Wt: 242.3
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Description

Contextualization within Aryloxybenzoic Acid Derivatives Research

Aryloxybenzoic acids, the class to which 4-(3-ethylphenoxy)benzoic acid belongs, are characterized by a phenoxy group attached to a benzoic acid structure. This core scaffold is a recurring motif in various areas of chemical and pharmaceutical research. ontosight.aicymitquimica.com The specific positioning of the ether linkage and the nature of substituents on the aromatic rings significantly influence the molecule's properties and potential applications.

Research into aryloxybenzoic acid derivatives is extensive and diverse. For instance, variations of this structure are explored for their potential in medicinal chemistry. chembk.comontosight.airesearchgate.net The general structure allows for systematic modifications to probe structure-activity relationships. For example, the synthesis of various 2-phenoxybenzoic acid hydrazides has been undertaken to evaluate their biological activities. researchgate.net Similarly, the discovery of 2-[2-Propyl-3-[3-[2-ethyl-4-(4-fluorophenyl)-5-hydroxyphenoxy]- propoxy]phenoxy]benzoic acid as a high-affinity leukotriene B4 receptor antagonist highlights the therapeutic potential within this class of compounds. acs.org

Furthermore, the chemical reactivity of the aryloxybenzoic acid scaffold itself is a subject of study. For example, the Smiles rearrangement, a type of intramolecular nucleophilic aromatic substitution, has been investigated in 2-aryloxybenzoic acids. rsc.orgrsc.org Recent advancements have even demonstrated a cerium-photocatalyzed radical Smiles rearrangement of these molecules. rsc.orgrsc.org

Overview of Academic Research Trajectories for Phenoxybenzoic Acid Scaffolds

The phenoxybenzoic acid scaffold is a versatile building block in several scientific disciplines, primarily medicinal chemistry and materials science.

In medicinal chemistry, derivatives of phenoxybenzoic acid are investigated for a wide range of biological activities. For example, 3-phenoxybenzoic acid is a known metabolite of pyrethroid insecticides and has been the subject of toxicological and biodegradation research. nih.govresearchgate.netnih.gov Beyond its role as a metabolite, the 3-phenoxybenzoic acid core has been used to synthesize new compounds with potential therapeutic applications. researchgate.netbenthamdirect.com For instance, derivatives have been created to act as inhibitors of VEGFR-2, a target in cancer therapy. benthamdirect.com The general approach often involves synthesizing a library of related compounds by modifying the substituents on the phenoxy and benzoic acid rings to optimize a desired biological effect. researchgate.netbenthamdirect.com

In the field of materials science, the rigid structure of the phenoxybenzoic acid scaffold can be exploited to create novel polymers and other materials. spectrum-instrumentation.commdpi.com While specific research on this compound in materials science is not widely documented, the general class of aromatic carboxylic acids is used in the synthesis of high-performance polymers due to their thermal stability and mechanical strength. mdpi.com The properties of the resulting materials can be fine-tuned by the choice of substituents on the aromatic rings. spectrum-instrumentation.com

Properties

CAS No.

1041513-65-8

Molecular Formula

C15H14O3

Molecular Weight

242.3

Purity

95

Origin of Product

United States

Derivatization Strategies and Analogue Development in Aryloxybenzoic Acid Chemistry

Synthesis of Novel Thioureides and N-Acyl Benzamides of 4-(3-Ethylphenoxy)benzoic Acid and its Isomers

A primary strategy for derivatizing aryloxybenzoic acids involves the conversion of the carboxylic acid functional group into more complex amide and thioureide structures. This is particularly evident in the derivatization of isomers such as 2-((4-ethylphenoxy)methyl)benzoic acid. researchgate.netnih.govfarmaciajournal.com The general synthetic pathway to these derivatives is a multi-step process. farmaciajournal.com

First, the parent acid, for instance, 2-((4-ethylphenoxy)methyl)benzoic acid, is synthesized. farmaciajournal.comfarmaciajournal.com This is often achieved by reacting a potassium phenoxide (like potassium p-ethylphenoxide) with a suitable starting material such as phthalide. farmaciajournal.comresearchgate.net The resulting acid is then activated by converting it into its corresponding acyl chloride, typically using a chlorinating agent like thionyl chloride. farmaciajournal.comfarmaciajournal.comresearchgate.net

This reactive acyl chloride is the key intermediate for creating a diverse range of derivatives. To synthesize N-acyl thiourea (B124793) (or thioureide) derivatives, the acyl chloride is reacted with ammonium (B1175870) thiocyanate (B1210189) in an anhydrous solvent like acetone (B3395972) to form an in situ acyl isothiocyanate. nih.govfarmaciajournal.commdpi.com This intermediate is not isolated but is directly treated with various primary aromatic or heterocyclic amines. nih.govfarmaciajournal.commdpi.com The nucleophilic addition of the amine to the isothiocyanate yields the final N-acyl thioureide or N-acyl benzamide (B126) product. farmaciajournal.com This method has been successfully used to prepare extensive libraries of 2-((4-ethylphenoxy)methyl)-N-(arylcarbamothioyl)benzamides. farmaciajournal.comfarmaciajournal.com

The structures of these novel compounds are rigorously confirmed using modern analytical techniques, including elemental analysis (C, H, N, S), FT-IR, and NMR (¹H-NMR, ¹³C-NMR) spectroscopy. researchgate.netfarmaciajournal.comlew.ro For example, in the ¹H-NMR spectra of 2-((4-ethylphenoxy)methyl)-N-(arylcarbamothioyl)benzamides, characteristic signals for the two NH protons appear at approximately 11.78 and 12.39 ppm, while the ethyl group protons are observed as a triplet for the -CH₃ and a quartet for the -CH₂. nih.govfarmaciajournal.com In the ¹³C-NMR spectra, the C=S carbon is typically found around 180 ppm and the C=O carbon near 170 ppm. nih.gov

Table 1: Examples of Synthesized 2-((4-ethylphenoxy)methyl)-N-(arylcarbamothioyl)benzamide Derivatives This table is interactive. Click on the headers to sort the data.

Compound Name Amine Used Yield (%) Melting Point (°C) Reference
2-((4-Ethylphenoxy)methyl)-N-(3-nitrophenylcarbamothioyl)benzamide 3-Nitroaniline 72 148-149 nih.gov
2-((4-Ethylphenoxy)methyl)-N-(4-isopropylphenylcarbamothioyl)benzamide 4-Isopropylaniline 81 139.1-140.4 farmaciajournal.com
2-((4-Ethylphenoxy)methyl)-N-(4-sec-butylphenylcarbamothioyl)benzamide 4-sec-Butylaniline 86 130.4-131.7 farmaciajournal.com
2-((4-Ethylphenoxy)methyl)-N-(4-tert-butylphenylcarbamothioyl)benzamide 4-tert-Butylaniline 83 126.4-128.1 farmaciajournal.com
2-((4-Ethylphenoxy)methyl)-N-(4-diethylaminophenylcarbamothioyl)benzamide N,N-Diethyl-p-phenylenediamine Not specified 145.2-146.5 farmaciajournal.com

Exploration of Substituted Aryloxybenzoic Acid Scaffolds for Research Purposes

The aryloxybenzoic acid framework and its related structures, like aryloxyalkanoic acids and aryloxypropanolamines, are considered privileged scaffolds in medicinal chemistry. rsc.orgmdpi.comnih.gov A privileged scaffold is a molecular framework that is capable of binding to multiple biological targets, making it a valuable starting point for the development of new research probes and therapeutic candidates. The exploration of these scaffolds involves synthesizing a variety of derivatives to understand how structural modifications influence their chemical and biological properties. rsc.orgnih.gov

Substitutions on the aromatic rings are a key area of exploration. smolecule.com For example, modifying the substituents on the benzene (B151609) ring of aryloxyalkanoic acid hydroxyamides has been shown to have a marked effect on their potency as enzyme inhibitors. nih.gov Similarly, the aryloxypropanolamine scaffold has been extensively studied, with wide structural variability on both the aryl and propanolamine (B44665) portions of the molecule to develop selective agonists for specific receptors. mdpi.com

These scaffolds serve as foundational structures for various research applications:

Enzyme Inhibition Studies: Aryloxybenzoic acid derivatives are utilized in biochemical assays to investigate enzyme inhibition. smolecule.com Their structural features allow for specific interactions with the active or allosteric sites of enzymes, which helps in studying biochemical pathways. smolecule.comnih.gov

Intermediate in Organic Synthesis: These compounds are valuable intermediates for synthesizing more complex molecules, such as xanthones and dibenzofurans. smolecule.commdpi.comingentaconnect.com The 2-aryloxybenzoic acid structure can undergo intramolecular cyclization to form the xanthone (B1684191) skeleton, a core structure in many biologically active natural products. mdpi.comingentaconnect.com

Building Blocks for Novel Materials: The reactive functional groups on the scaffold allow for its incorporation into the production of polymers and specialty chemicals. smolecule.com

The versatility of the aryloxybenzoic acid scaffold makes it a subject of continuous research, with efforts focused on creating novel derivatives with tailored properties for specific scientific investigations. rsc.orgekb.egmdpi.com

Rational Design Principles for Targeted Derivative Synthesis

The synthesis of novel derivatives based on the aryloxybenzoic acid scaffold is often guided by rational design principles aimed at achieving specific properties or biological activities. This approach relies heavily on understanding the structure-activity relationship (SAR), which examines how a molecule's three-dimensional structure correlates with its function. nih.govscribd.com

Key principles in the rational design of these derivatives include:

Structure-Activity Relationship (SAR) Studies: SAR is fundamental to medicinal chemistry. scribd.com By making systematic modifications to a lead compound, such as this compound, and evaluating the impact of these changes, researchers can identify which parts of the molecule are essential for its activity. For example, in diphenylamine-based retinoids, derivatizing the benzoic acid portion led to the development of agonists, synergists, and antagonists, demonstrating that the flexibility of the carboxylic acid-containing substituent is crucial for its specific function. nih.gov

Bioisosteric Replacement: This principle involves substituting a functional group in the lead molecule with another group that has similar physical or chemical properties (a bioisostere). This is done to improve the compound's properties without drastically changing its interaction with a biological target. For instance, the carboxylic acid group of a benzoic acid derivative might be replaced with a tetrazole or a hydroxamic acid to alter its acidity, solubility, or metabolic stability while retaining its key binding interactions.

Computational Modeling (3D-QSAR): Three-dimensional quantitative structure-activity relationship (3D-QSAR) techniques, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA), are powerful computational tools. mdpi.com These methods are used to build predictive models that correlate the 3D structural features of a series of compounds with their observed biological activity. mdpi.com For a series of aryloxypropanolamine derivatives, CoMFA and CoMSIA models were successfully used to understand the structural requirements for selective activity and to design new, potentially more potent compounds. mdpi.com

Scaffold Hopping and Diversification: This involves replacing the core scaffold of a known active compound with a structurally different one while maintaining the original orientation of key functional groups. The aryloxybenzoic acid scaffold itself is used in this manner, providing a synthetically accessible and versatile framework onto which various functional groups can be appended to explore new chemical space and discover novel activities. rsc.orgmdpi.com

By applying these rational design principles, chemists can move beyond random screening and purposefully synthesize derivatives of this compound and related structures with a higher probability of possessing desired characteristics for specific research applications.

Biological Activity and Mechanistic Research in Vitro and Pre Clinical Model Studies

Investigation of Antimicrobial Activity

No studies detailing the antimicrobial effects of 4-(3-ethylphenoxy)benzoic acid were identified. Research on other benzoic acid derivatives shows a wide range of activities, but these findings are not specific to the requested compound.

There are no available research articles or data tables quantifying the broad-spectrum antimicrobial effects of this compound against specific Gram-positive or Gram-negative bacterial strains. Minimum Inhibitory Concentration (MIC) values or other measures of antibacterial efficacy have not been reported for this specific molecule.

Scientific literature lacks specific data on the in vitro antifungal activity of this compound. While the broader class of benzoic acid derivatives has been investigated for antifungal properties, no studies have focused on this particular compound.

As there are no primary studies on the antimicrobial activity of this compound, its molecular mechanisms of action, such as the potential for disruption of intracellular pH or interference with energy metabolism, have not been investigated.

Anti-inflammatory and Analgesic Properties in Cellular and Biochemical Assays

No published research was found that investigates the anti-inflammatory or analgesic properties of this compound in cellular or biochemical assays. Consequently, there is no data, such as IC₅₀ values for cyclooxygenase (COX) inhibition or effects on inflammatory cytokine production in cell models, available for this specific compound.

Antioxidant Activity and Free Radical Scavenging Mechanisms in In Vitro Models

There are no specific studies reporting on the antioxidant or free radical scavenging activity of this compound. In vitro antioxidant assays, such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay or ferric reducing antioxidant power (FRAP) assay, have not been documented for this compound.

Enzyme Inhibition and Receptor Binding Studies

A review of the scientific literature yielded no specific enzyme inhibition or receptor binding studies for this compound. Therefore, data regarding its potential to inhibit specific enzymes or bind to biological receptors is not available.

Identification of Molecular Targets for Aryloxybenzoic Acid Derivatives

Scientific investigations have explored the interaction of aryloxybenzoic acid derivatives with several key biological targets, including enzymes and nuclear receptors that are implicated in a variety of physiological and pathological processes.

Neuraminidase: Some studies have investigated benzoic acid derivatives as potential inhibitors of neuraminidase, an enzyme crucial for the release and spread of influenza viruses. The general structure of benzoic acid has served as a scaffold for the design of such inhibitors. However, specific inhibitory activity and potency of this compound against neuraminidase have not been reported.

Retinoid X Receptor (RXR): The retinoid X receptor (RXR) is a nuclear receptor that plays a pivotal role in regulating gene expression related to cell growth, differentiation, and metabolism. While various synthetic ligands for RXR have been developed, there is no direct evidence in the reviewed literature to suggest that this compound is a ligand or modulator of RXR. Research on other benzoic acid derivatives has explored their potential to interact with nuclear receptors, but specific data for the 3-ethylphenoxy substituted variant is lacking.

The following table summarizes the status of molecular target identification for the broader class of aryloxybenzoic acids, with the important caveat that this information is not specific to this compound.

Molecular TargetInteraction Reported for Aryloxybenzoic Acid ClassSpecific Data for this compound
NeuraminidaseYes, for some benzoic acid derivativesNot Reported
Retinoid X Receptor (RXR)Explored for some benzoic acid derivativesNot Reported

Characterization of Ligand-Target Interactions at the Molecular Level

Detailed characterization of how a ligand binds to its molecular target is fundamental to understanding its mechanism of action and for guiding further drug development. Techniques such as X-ray crystallography and molecular modeling are often employed for this purpose.

For the broader class of benzoic acid derivatives, studies have elucidated the binding modes of some compounds with their respective targets. For instance, research on neuraminidase inhibitors has detailed the specific amino acid residues within the enzyme's active site that interact with the inhibitor molecule. These interactions typically involve hydrogen bonds, and hydrophobic and electrostatic interactions.

However, in the absence of studies specifically investigating this compound, a molecular-level characterization of its interactions with any biological target remains unavailable. Without experimental data, any description of its binding mode would be purely speculative.

Other Emerging Biological Activities in Controlled Research Models

Beyond the more commonly studied targets, preclinical research often uncovers novel biological activities for chemical compounds. For the class of phenoxybenzoic acids, various other biological effects have been reported in controlled research models. These include antimicrobial and anti-inflammatory activities.

It is important to emphasize that these emerging activities are reported for the general class of compounds and have not been specifically demonstrated for this compound. Further research would be necessary to determine if this specific derivative shares any of these properties.

Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Analysis

Correlation of Structural Modifications with Observed Biological Potency

The biological potency of aryloxybenzoic acid derivatives is highly dependent on the nature and position of substituents on both the phenoxy and benzoic acid rings. Although specific data for 4-(3-ethylphenoxy)benzoic acid is limited in publicly accessible literature, SAR studies on closely related 4-phenoxy-phenyl structures provide valuable insights into how modifications can impact biological activity.

One such study on a series of 4-phenoxy-phenyl isoxazoles, which share the core diaryl ether linkage, revealed critical relationships between structural changes and inhibitory activity against acetyl-CoA carboxylase (ACC), a key enzyme in fatty acid metabolism. The findings from these analogs can be extrapolated to understand the potential SAR of the this compound scaffold.

Key observations from related scaffolds indicate that modifications at the para-position of the phenoxy ring can significantly influence activity. For instance, introducing small, lipophilic groups can enhance potency. The ethyl group at the meta-position in this compound is a lipophilic substituent that is expected to favorably interact with hydrophobic pockets in a target protein.

To illustrate the correlation between structural changes and biological potency, the following table presents data from a series of 4-phenoxy-phenyl isoxazole (B147169) derivatives, which serve as a model for understanding the SAR of the broader class of compounds that includes this compound. semanticscholar.org

CompoundR1 Group (on Phenoxy Ring)R2 Group (on Phenyl Ring)ACC1 Inhibitory Activity (IC₅₀, nM)
Analog 1-H-CH₃>1000
Analog 24-F-CH₃245.3
Analog 34-Cl-CH₃189.7
Analog 44-CH₃-CH₃312.5
Analog 54-OCH₃-CH₃156.2
Analog 64-OCH₂CH(CH₃)₂ (isobutoxy)-CH₃115.4
Analog 7 (6g in source)4-OCH₂-cyclopropyl (cyclopropylmethoxy)-CH₃99.8
Analog 8 (6l in source)4-OCH₂-cyclopropyl-NH-cyclopropyl121.6

This table is adapted from data on 4-phenoxy-phenyl isoxazole derivatives to illustrate SAR principles applicable to the aryloxybenzoic acid scaffold. semanticscholar.org

The data demonstrates that the unsubstituted phenoxy analog is inactive. However, the introduction of various substituents at the para-position of the phenoxy ring leads to a significant increase in inhibitory activity. The trend suggests that alkoxy groups, particularly those with cyclic or branched structures like cyclopropylmethoxy and isobutoxy, are highly favorable for potency. semanticscholar.org This highlights the importance of the size, shape, and lipophilicity of the substituent on the phenoxy ring in achieving high biological activity.

Influence of Substituent Effects on Activity Profiles of Aryloxybenzoic Acid Derivatives

Electronic Effects: The electronic nature of substituents—whether they are electron-donating or electron-withdrawing—can alter the charge distribution across the molecule. This can impact hydrogen bonding capabilities and electrostatic interactions with the target protein. For the this compound molecule, the ethyl group at the meta-position of the phenoxy ring is a weak electron-donating group. This can subtly influence the electron density of the ether oxygen and the aromatic system, potentially affecting its interaction with receptor sites. Studies on other aromatic compounds have shown that electron-donating groups can enhance binding to certain targets by increasing the electron density of nearby atoms involved in key interactions.

Steric Effects: The size and shape of substituents (steric effects) are critical for ensuring a proper fit within the binding pocket of a target protein. Bulky substituents can cause steric hindrance, preventing optimal binding, while smaller substituents may not provide sufficient contact to stabilize the interaction. The ethyl group in this compound is relatively small and flexible. Its placement at the meta-position is significant, as ortho- and para-positions often have a more direct steric influence on the ether linkage or interactions with the target. A meta-substituent like the ethyl group can help to orient the molecule within a binding site, potentially accessing a hydrophobic sub-pocket and thereby increasing binding affinity and potency. Research on meta-substituted benzoic acids has shown that such substitutions can lead to poor regioselectivity in certain chemical reactions, indicating their significant influence on the molecule's reactivity and interactions. semanticscholar.org

Development of Predictive Models for Biological Activity

To rationalize the complex relationships between chemical structure and biological activity, Quantitative Structure-Activity Relationship (QSAR) models are developed. These computational models create a mathematical correlation between the chemical properties of a series of compounds and their experimentally determined biological potencies.

For a class of compounds like aryloxybenzoic acids, a typical QSAR study would involve calculating a set of molecular descriptors for each analog. These descriptors quantify various properties of the molecules:

Topological descriptors: Describe the atomic connectivity and shape of the molecule.

Electronic descriptors: Quantify the electron distribution, such as partial charges on atoms and dipole moments.

Hydrophobic descriptors: Represent the lipophilicity of the molecule (e.g., logP).

Steric descriptors: Relate to the volume and three-dimensional shape of the molecule.

Once these descriptors are calculated, statistical methods like Multiple Linear Regression (MLR) or Partial Least Squares (PLS) are used to build an equation that predicts the biological activity (e.g., IC₅₀ or EC₅₀) based on the most relevant descriptors.

More advanced, three-dimensional QSAR (3D-QSAR) methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) provide even more detailed insights. These methods generate 3D contour maps that visualize the regions around the molecules where specific properties are predicted to influence activity.

CoMFA: Calculates steric and electrostatic fields around an aligned set of molecules and correlates these fields with biological activity. The resulting contour maps show where bulky groups or specific charge distributions would be favorable or unfavorable for activity.

CoMSIA: In addition to steric and electrostatic fields, CoMSIA also evaluates hydrophobic, hydrogen-bond donor, and hydrogen-bond acceptor fields. This provides a more comprehensive picture of the requirements for potent interaction with the biological target.

For this compound and its analogs, a 3D-QSAR model could yield contour maps indicating that:

A region of favorable steric bulk exists near the meta-position of the phenoxy ring, explaining the positive contribution of the ethyl group.

An area requiring a positive electrostatic potential is located near the carboxylic acid group, highlighting its importance for hydrogen bonding or salt-bridge formation.

A hydrophobic region aligns with the phenoxy group, suggesting that lipophilic substituents in this area enhance binding affinity.

Such predictive models are invaluable in drug discovery, as they allow for the virtual screening of novel, un-synthesized compounds and help prioritize the design of derivatives with potentially improved biological activity.

Computational and Theoretical Chemistry Applications

Molecular Docking Simulations for Ligand-Target Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is extensively used to forecast the interaction between a small molecule ligand and a protein receptor, providing critical information about binding affinity and mode.

While specific molecular docking studies for 4-(3-ethylphenoxy)benzoic acid are not extensively documented in publicly available literature, the general principles of such simulations can be applied to understand its potential biological targets. The structure of this compound, featuring a carboxylic acid group and a flexible ether linkage, suggests it could interact with a variety of protein active sites.

For a hypothetical molecular docking study, a three-dimensional model of this compound would be generated and its conformational space explored. A target protein of interest would be selected, and its binding site defined. Docking algorithms would then be employed to fit the ligand into the binding site, generating numerous possible binding poses. These poses are then scored based on a scoring function that estimates the binding free energy.

Table 1: Hypothetical Molecular Docking Parameters for this compound

Parameter Description
Ligand Preparation Generation of a 3D structure, assignment of partial charges, and definition of rotatable bonds.
Receptor Preparation Removal of water molecules, addition of hydrogen atoms, and definition of the binding site.
Docking Algorithm A search algorithm like a genetic algorithm or Monte Carlo simulation to explore ligand conformations.

| Scoring Function | A mathematical function to estimate the binding affinity (e.g., in kcal/mol) for each pose. |

The results of such a simulation would provide insights into the key interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that stabilize the ligand-protein complex. For instance, the carboxylic acid group of this compound would be a likely candidate for forming hydrogen bonds with polar residues in a binding pocket.

Density Functional Theory (DFT) Studies for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, in particular atoms, molecules, and the condensed phases. DFT is a popular method for calculating the electronic properties of molecules, providing information on molecular orbitals, charge distribution, and reactivity.

Key parameters that would be derived from a DFT analysis include:

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO): The energies of the HOMO and LUMO are crucial for determining a molecule's electronic behavior. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and kinetic stability.

Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution in a molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. The carboxylic acid group would be expected to be an electron-rich region.

Atomic Charges: Calculation of the partial charges on each atom in the molecule, which can help in understanding intermolecular interactions.

Table 2: Predicted Electronic Properties from a Hypothetical DFT Study of this compound

Property Predicted Characteristic
HOMO Energy Associated with the electron-donating ability.
LUMO Energy Associated with the electron-accepting ability.
HOMO-LUMO Gap A larger gap suggests higher stability and lower reactivity.

| MEP | Negative potential around the carboxylic oxygen atoms, positive potential around the acidic proton. |

These theoretical calculations would provide a fundamental understanding of the electronic nature of this compound, which is essential for predicting its reactivity in chemical reactions and its interaction with biological macromolecules.

In Silico Prediction of Mechanistic Pathways for Biological Activity

In silico methods can be employed to predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of a compound, which are critical for assessing its potential as a drug candidate. These predictions can also shed light on the mechanistic pathways of its biological activity.

For this compound, a range of in silico tools could be used to predict its pharmacokinetic and pharmacodynamic profile. These predictions are based on the molecule's structural features and physicochemical properties.

ADMET Prediction:

Absorption: Predictions would be made regarding its oral bioavailability, intestinal absorption, and ability to cross the blood-brain barrier.

Distribution: The volume of distribution and plasma protein binding would be estimated.

Metabolism: Potential metabolic pathways, primarily involving cytochrome P450 enzymes, would be identified. The ether linkage and the ethyl group could be sites of metabolic transformation.

Excretion: The likely route of elimination from the body would be predicted.

Toxicity: Potential toxicities, such as hepatotoxicity, cardiotoxicity, and mutagenicity, would be assessed using various predictive models.

By understanding these properties, researchers can hypothesize about the mechanistic pathways through which this compound might exert a biological effect. For example, if the compound is predicted to cross the blood-brain barrier, it might be investigated for its potential effects on the central nervous system.

Table 3: Hypothetical In Silico ADMET Profile for this compound

ADMET Property Predicted Outcome Implication for Mechanism
Human Intestinal Absorption High Good oral bioavailability
Blood-Brain Barrier Penetration Moderate to Low Potential for CNS or peripheral activity
CYP450 Metabolism Likely substrate for several isoforms Potential for drug-drug interactions
hERG Inhibition Low probability Lower risk of cardiotoxicity

| Ames Mutagenicity | Non-mutagenic | Lower risk of carcinogenicity |

These in silico predictions, while not a substitute for experimental testing, are invaluable for prioritizing compounds and designing further studies to elucidate their precise mechanisms of action.

Conformational Analysis and Molecular Dynamics Simulations of Compound Behavior

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. Molecular dynamics (MD) simulations provide a way to study the dynamic behavior of molecules over time, offering insights into their conformational flexibility and interactions with their environment.

Molecular dynamics simulations would place the molecule in a simulated environment, such as a box of water molecules, and calculate the forces on each atom at discrete time steps. This allows for the observation of how the molecule moves and changes its conformation over time.

From MD simulations, one could obtain:

Conformational Flexibility: An understanding of which parts of the molecule are rigid and which are flexible.

Solvent Interactions: Information on how the molecule interacts with surrounding water molecules, including the formation of hydrogen bonds.

Free Energy Landscapes: A map of the different conformational states and their relative energies, providing a deeper understanding of the conformational preferences.

Table 4: Key Torsional Angles for Conformational Analysis of this compound

Torsional Angle Description
C-O-C-C (ether linkage) Determines the relative orientation of the two aromatic rings.

| O-C-C-C (benzoic acid) | Influences the position of the carboxylic acid group relative to the phenoxy ring. |

The results from conformational analysis and MD simulations are crucial for understanding how this compound might fit into a protein binding site and how its shape might change upon binding. This information complements the static picture provided by molecular docking.

Biosynthetic Pathways and Metabolic Transformations Relevant to Benzoic Acid Class

Endogenous Biosynthesis of Benzoic Acid in Biological Systems (e.g., plants as a precursor)

Benzoic acid is a naturally occurring compound in many plants, where it serves as a crucial intermediate in the biosynthesis of a wide array of primary and secondary metabolites pnas.orgresearchgate.netwikipedia.org. Although its chemical structure is simple, the full elucidation of its biosynthetic pathways in plants has been a complex area of research pnas.orgresearchgate.net. Evidence suggests that benzoic acid biosynthesis in plants can occur through multiple routes, primarily originating from the phenylpropanoid pathway pnas.org. The formation of benzoic acid from L-phenylalanine involves the shortening of a three-carbon side chain by two carbons pnas.orgpurdue.edunih.gov. This process can proceed via a β-oxidative pathway, which is analogous to the catabolism of fatty acids, or a non-β-oxidative pathway pnas.orgpurdue.edunih.govresearchgate.net.

In some cases, benzoic acid derivatives can also be synthesized directly from intermediates of the shikimate pathway. For instance, in cell cultures of Centaurium erythraea, it has been shown that 3-hydroxybenzoic acid originates directly from the shikimate pathway, whereas in Hypericum androsaemum, benzoic acid is derived from cinnamic acid through side-chain degradation nih.gov.

The biosynthesis of benzoic acid from cinnamic acid is a well-studied process, particularly the β-oxidative pathway which has been elucidated in plants like petunia pnas.orgpurdue.edunih.gov. This pathway involves a series of enzymatic reactions that take place within the peroxisomes pnas.orgpurdue.edunih.govtu-braunschweig.de.

The initial step in this pathway is the deamination of L-phenylalanine to trans-cinnamic acid, a reaction catalyzed by the enzyme phenylalanine ammonia lyase (PAL) pnas.org. The subsequent conversion of cinnamic acid to benzoic acid requires the shortening of its C3 side chain pnas.orgpurdue.edunih.gov.

The core β-oxidative pathway proceeds through the following key steps and intermediates:

Activation of Cinnamic Acid: Cinnamic acid is converted to its coenzyme A (CoA) thioester, cinnamoyl-CoA. This reaction is catalyzed by a peroxisomal cinnamate-CoA ligase (CNL) pnas.orgtu-braunschweig.de.

Hydration and Dehydrogenation: Cinnamoyl-CoA undergoes hydration and dehydrogenation. These two consecutive steps are catalyzed by a bifunctional enzyme called cinnamoyl-CoA hydratase-dehydrogenase (PhCHD) pnas.orgpurdue.edunih.gov. This enzyme converts cinnamoyl-CoA first to 3-hydroxy-3-phenylpropanoyl-CoA and then to 3-oxo-3-phenylpropanoyl-CoA pnas.orgnih.govdntb.gov.ua.

Thiolytic Cleavage: The final step is the thiolytic cleavage of 3-oxo-3-phenylpropanoyl-CoA to yield benzoyl-CoA and acetyl-CoA. This reaction is catalyzed by a 3-ketoacyl-CoA thiolase (PhKAT1) pnas.org.

Formation of Benzoic Acid: Benzoyl-CoA is then converted to benzoic acid, likely through the action of a thioesterase pnas.org.

In addition to the β-oxidative pathway, a non-β-oxidative route has also been proposed, which involves the formation of benzaldehyde as an intermediate before its oxidation to benzoic acid researchgate.netresearcher.life.

IntermediateEnzymePathway Step
L-PhenylalaninePhenylalanine ammonia lyase (PAL)Formation of Cinnamic Acid
Cinnamic acidCinnamate-CoA ligase (CNL)Activation to Cinnamoyl-CoA
Cinnamoyl-CoACinnamoyl-CoA hydratase-dehydrogenase (PhCHD)Hydration to 3-hydroxy-3-phenylpropanoyl-CoA
3-hydroxy-3-phenylpropanoyl-CoACinnamoyl-CoA hydratase-dehydrogenase (PhCHD)Dehydrogenation to 3-oxo-3-phenylpropanoyl-CoA
3-oxo-3-phenylpropanoyl-CoA3-ketoacyl-CoA thiolase (PhKAT1)Thiolytic cleavage to Benzoyl-CoA
Benzoyl-CoAThioesterase (putative)Formation of Benzoic Acid

Benzoic acid and its derivatives are fundamental building blocks for a vast number of natural products in plants, playing significant roles in plant metabolism, defense, and interaction with the environment pnas.orgnih.govresearchgate.net. These compounds are integral to both primary and specialized metabolic pathways nih.govresearchgate.net.

The benzoyl group derived from benzoic acid is incorporated into a diverse range of secondary metabolites. These include:

Plant Hormones: Salicylic acid, a key signaling molecule involved in plant defense, can be synthesized from benzoic acid mdpi.com.

Defense Compounds: Benzoic acid is a precursor to various compounds that protect plants from pathogens and herbivores pnas.org.

Pollinator Attractants: Volatile derivatives of benzoic acid contribute to the scent of flowers, thereby attracting pollinators pnas.orgresearchgate.net.

Pharmaceuticals: Many medicinally important natural products contain a benzoyl or benzyl moiety derived from benzoic acid, such as the anticancer drug Taxol and cocaine purdue.edutu-braunschweig.de.

Class of Natural ProductExample(s)Function/Significance
Plant HormonesSalicylic AcidPlant defense signaling mdpi.com
AlkaloidsCocaine, TaxolMedicinal properties purdue.edutu-braunschweig.de
Volatile EstersMethyl benzoate (B1203000), Benzyl benzoateFloral scent, pollinator attraction pnas.org
Phenolic CompoundsXanthonesPlant defense

Metabolic Fate and Biotransformation Studies in In Vitro or Non-Human In Vivo Models

In vivo studies in rats have shown that orally administered 3-phenoxybenzoic acid is extensively metabolized and rapidly eliminated, primarily through the urine tandfonline.comnih.gov. The major metabolic pathway involves hydroxylation of the phenoxy ring, specifically at the 4'-position, followed by conjugation of the resulting phenol with sulfate tandfonline.comnih.gov. Minor pathways include conjugation with glucuronic acid and amino acids tandfonline.comnih.gov. When a glucoside conjugate of 3-PBA (as might be formed in plants) was administered to rats, it was rapidly hydrolyzed to the free acid and then metabolized similarly to 3-PBA itself tandfonline.comnih.gov.

In vitro studies using various lipases (pancreatic, hormone-sensitive, and lipoprotein lipases) have investigated the metabolism of triacylglycerols containing 3-phenoxybenzoic acid. These studies suggest that the ester bond of 3-PBA with glycerol is a poorer substrate for these lipases compared to natural fatty acids, leading to the production of partially digested acylglycerols nih.gov. This indicates that the breakdown of such xenobiotic triacylglycerols in the body may differ from that of natural fats nih.gov.

Model SystemKey FindingsMajor Metabolites
Rats (in vivo)Rapid absorption and elimination, primarily in urine tandfonline.comnih.gov.4'-hydroxy-3-phenoxybenzoic acid sulfate conjugate tandfonline.comnih.gov
Lipases (in vitro)Poorer substrate compared to natural fatty acids, leading to partial digestion nih.gov.Diacylglycerols containing 3-phenoxybenzoic acid nih.gov

Potential Applications in Advanced Research Fields Non Clinical

Development as Chemical Probes for Biological Target Identification

Chemical probes are small molecules used to study and manipulate biological systems. The development of such tools is a critical aspect of chemical biology. Although 4-(3-ethylphenoxy)benzoic acid itself has not been extensively developed as a chemical probe, structurally related benzoic acid derivatives have shown promise in this area. For instance, 4-(2-phenylethynyl)benzoic acid has been identified as a highly bioactive compound capable of arresting tomato seed germination at very low concentrations. nih.gov This type of potent and specific biological activity is a key characteristic of a useful chemical probe.

The general process of developing a hit compound from a phenotypic screen into a chemical probe often involves iterative chemical synthesis to improve potency and selectivity, alongside the identification of its biological target. nih.gov Techniques such as photo-affinity labeling, where a photoreactive group is incorporated into the molecule, can be employed to covalently link the probe to its target protein for subsequent identification by mass spectrometry. nih.gov Given its defined structure, this compound could potentially be modified to incorporate such reactive groups or reporter tags, enabling its use in identifying novel biological targets.

Utilization as Building Blocks in Organic Synthesis and Medicinal Chemistry Research

Phenoxybenzoic acid derivatives are valuable intermediates in the synthesis of more complex molecules. The synthesis of related compounds, such as 3-Methyl-2-(4-methylphenoxy)benzoic acid via an Ullmann reaction, highlights the utility of this class of molecules as foundational structures. nih.gov Similarly, derivatives of 4-(3,4,5-Trimethoxyphenoxy)benzoic acid have been synthesized and evaluated for their potential in inducing cell death in cancer cell lines. preprints.org

The presence of both a carboxylic acid and an ether linkage provides two reactive sites on the this compound scaffold. The carboxylic acid can be readily converted into esters, amides, or other functional groups, while the aromatic rings can be subject to further substitution reactions. This versatility makes it a potentially useful building block for creating libraries of compounds for screening in drug discovery and medicinal chemistry research. Benzoic acid and its derivatives have a long history of use in the pharmaceutical industry, serving as intermediates in the synthesis of a wide range of medicinal compounds. eaht.org

Contributions to Agrochemical Research and Development

The field of agrochemical research continually seeks new molecules to act as herbicides, pesticides, and plant growth regulators. Phenoxy-based carboxylic acids have a historical precedent in this area. For example, 3-(4-Methylphenoxy)benzoic acid is described as a phenoxyacetic herbicide that works by inhibiting enzymes involved in fatty acid and lipid biosynthesis in plants. cymitquimica.com Another related compound, 4-(4-Methylphenoxy)benzoic acid, is also noted for its application in the development of herbicides and fungicides. chemimpex.com

More recently, 4-(2-phenylethynyl)benzoic acid was identified as a potent chemical pruner, capable of repressing the emergence and elongation of lateral buds in tomato plants in field conditions. nih.gov This compound also showed the ability to inhibit preharvest sprouting in wheat and rice. nih.gov These findings suggest that the broader class of phenoxybenzoic acids, which would include this compound, represents a promising scaffold for the discovery of new plant growth regulators and herbicides.

Potential Agrochemical Applications of Phenoxybenzoic Acid Analogs

Compound Potential Application Mode of Action
3-(4-Methylphenoxy)benzoic acid Herbicide Inhibits fatty acid and lipid biosynthesis cymitquimica.com
4-(4-Methylphenoxy)benzoic acid Herbicide, Fungicide Interacts with biological systems for crop protection chemimpex.com

Applications in Materials Science and Engineering

Phenoxybenzoic acid derivatives have also found utility in the field of materials science, particularly as monomers for the synthesis of high-performance polymers. For instance, 4-(4-phenoxyphenoxy)benzoic acid is a useful monomer for preparing polyether ether ketone (PEEK), a specialty thermoplastic known for its high-temperature stability and resistance to chemicals, wear, and abrasion. google.comgoogleapis.com The synthesis of such polymers often relies on the reactivity of the carboxylic acid group of the monomer.

Furthermore, the rigid structure of the aromatic rings in phenoxybenzoic acids makes them suitable for the development of liquid crystals. A new homologous series of azomesogens, 4-n-alkoxy benzoic acid 4-[3-(benzylidene-amino)- phenylazo]-phenyl ester, has been synthesized and shown to exhibit mesomorphic properties. semanticscholar.orgderpharmachemica.com The potential for this compound to be used in creating novel polymers or liquid crystals would depend on its specific thermal properties and its ability to be incorporated into polymer chains or self-assemble into ordered structures. The formation of two-dimensional supramolecular honeycomb networks by 4,4′,4′′-benzene-1,3,5-triyl-tribenzoic acid on a silver surface further illustrates the potential for benzoic acid derivatives to be used in creating well-defined nanostructures. mpg.de

Applications of Structurally Related Compounds in Materials Science

Compound Class Application
Phenoxybenzoic acids Monomers for high-performance polymers (e.g., PEEK) google.comgoogleapis.com
Azoester mesogens containing benzoic acid Liquid crystals semanticscholar.orgderpharmachemica.com

Q & A

Q. How can basic structural characterization (e.g., purity, functional groups) be performed for this compound?

  • Purity Analysis : Use HPLC with a C18 column and UV detection (λ = 254 nm) .
  • Functional Groups : Confirm via FT-IR (e.g., carboxylic acid O-H stretch at 2500–3300 cm⁻¹, ether C-O-C at 1200–1250 cm⁻¹) .
  • Melting Point : Compare experimental values (e.g., 180–182°C) with literature to assess consistency .

Advanced Research Questions

Q. How can X-ray crystallography resolve ambiguities in the molecular geometry of this compound?

  • Data Collection : Use SHELXL for refinement of single-crystal datasets. Ensure high-resolution (<1.0 Å) data to model subtle torsional angles in the ethylphenoxy group .
  • Validation : Cross-check with ORTEP-3 for thermal ellipsoid visualization and WinGX for symmetry validation. Discrepancies in bond lengths >0.02 Å warrant re-refinement .

Q. What strategies address contradictions in thermal stability data from TGA/DSC studies?

  • Controlled Replicates : Perform TGA under nitrogen (heating rate 10°C/min) to avoid oxidative decomposition. DSC should use hermetically sealed pans to detect glass transitions or polymorphic changes .
  • Kinetic Analysis : Apply the Flynn-Wall-Ozawa method to activation energy calculations, comparing results across multiple heating rates .

Q. How does the ethylphenoxy substituent influence biological activity, and what assays are suitable for testing?

  • Structure-Activity Relationship (SAR) : The ethyl group enhances lipophilicity, potentially improving membrane permeability. Test via:
  • Enzyme Inhibition : Tyrosinase assays with L-DOPA as substrate, monitoring IC₅₀ shifts compared to unsubstituted benzoic acid .
  • Cellular Uptake : Radiolabeled compound tracking in cell lines (e.g., Caco-2 for intestinal absorption) .

Q. What computational methods predict the compound’s reactivity in esterification or amidation reactions?

  • DFT Calculations : Use Gaussian09 at the B3LYP/6-31G(d) level to model transition states for nucleophilic acyl substitution.
  • Electron Localization Function (ELF) : Identify reactive sites (e.g., carboxylate oxygen nucleophilicity) .

Q. How can NMR spectroscopy resolve stereochemical ambiguities in synthetic intermediates?

  • 2D Techniques : Employ NOESY to detect spatial proximity between ethylphenoxy protons and the aromatic ring.
  • Dynamic NMR : Variable-temperature ¹H NMR (e.g., –40°C to 80°C) to study rotational barriers around the phenoxy bond .

Methodological Considerations for Data Contradictions

Q. How to reconcile conflicting solubility data in polar vs. non-polar solvents?

  • Systematic Solubility Screening : Use the shake-flask method in buffered solutions (pH 1–7.4) to account for ionization effects.
  • Hansen Solubility Parameters : Compare experimental results with HSPiP software predictions to identify outliers .

Q. What advanced techniques validate the compound’s role in liquid crystalline phases?

  • Polarized Optical Microscopy (POM) : Observe texture transitions (e.g., nematic to isotropic) at 5°C/min heating/cooling rates.
  • XRD of Mesophases : Analyze layer spacing in smectic phases using Bruker D8 Advance with Cu-Kα radiation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.